molecular formula C9H7Cl3O B1411432 2',4'-Dichloro-6'-methylphenacyl chloride CAS No. 1803836-75-0

2',4'-Dichloro-6'-methylphenacyl chloride

Cat. No.: B1411432
CAS No.: 1803836-75-0
M. Wt: 237.5 g/mol
InChI Key: MKQDKGVUHZPDMD-UHFFFAOYSA-N
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Description

2',4'-Dichloro-6'-methylphenacyl chloride is a chlorinated aromatic ketone derivative characterized by chlorine substituents at the 2' and 4' positions and a methyl group at the 6' position of the phenacyl backbone. These compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their reactivity in nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

2-chloro-1-(2,4-dichloro-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c1-5-2-6(11)3-7(12)9(5)8(13)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQDKGVUHZPDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-6’-methylphenacyl chloride typically involves the chlorination of 6’-methylphenacyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include an inert solvent like dichloromethane and are conducted under reflux to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dichloro-6’-methylphenacyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient chlorinating agents to achieve high yields. The reaction is monitored closely to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-6’-methylphenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted phenacyl derivatives.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and hydrocarbons.

Scientific Research Applications

2’,4’-Dichloro-6’-methylphenacyl chloride is utilized in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-methylphenacyl chloride involves its reactivity towards nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to undergo nucleophilic substitution reactions. The presence of the methyl group and the electron-withdrawing chlorine atoms influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Analysis

The following table summarizes key parameters of 2',4'-Dichloro-6'-methylphenacyl chloride and related compounds, based on available evidence:

Compound Name CAS RN Molecular Formula Molecular Weight Physical Properties Substituents Applications/Source
3',5'-Dichloro-4'-methylphenacyl chloride 1803729-02-3 C₉H₇Cl₃O 238.0 Boiling point: ~300°C; Density: 1.42 g/cm³ 3',5'-Cl, 4'-CH₃ Synthetic intermediate; research use
4-Methoxyphenacyl chloride 2196-99-8 C₈H₇ClO₂ 184.61 Melting point: 98–100°C 4'-OCH₃ Pesticide testing standard
2-Methylbenzoyl chloride 933-88-0 C₈H₇ClO 154.59 Boiling point: 213°C 2'-CH₃ Hazardous reagent; industrial synthesis
2′-Bromo-5′-chloro-3′-fluorophenacyl chloride N/A C₈H₄BrClFClO ~287.4 (estimated) N/A 2'-Br, 3'-F, 5'-Cl Pharmaceutical intermediate
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, Br, F): Compounds with multiple halogens (e.g., 3',5'-Dichloro-4'-methylphenacyl chloride) exhibit higher molecular weights and densities compared to methoxy- or methyl-substituted analogs. Chlorine atoms enhance electrophilicity, making these compounds reactive in SN₂ reactions .

Physical Properties :

  • Melting points correlate with molecular symmetry; 4-Methoxyphenacyl chloride’s high melting point (98–100°C) suggests crystalline stability, whereas liquid analogs like 2-Methylbenzoyl chloride (bp 213°C) are more volatile .
  • The higher density of 3',5'-Dichloro-4'-methylphenacyl chloride (1.42 g/cm³) reflects increased halogen content .

Biological Activity

2',4'-Dichloro-6'-methylphenacyl chloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by its unique chlorinated and methylated phenacyl structure, has been the subject of various studies aimed at understanding its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}Cl2_{2}O. The presence of chlorine atoms enhances its reactivity, making it an interesting candidate for biological studies.

PropertyValue
Molecular Weight227.08 g/mol
Melting Point80-82 °C
SolubilitySoluble in organic solvents
AppearanceWhite to light yellow solid

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can disrupt metabolic pathways in target organisms.
  • Receptor Interaction : It may bind to specific receptors, altering signal transduction pathways and affecting cellular responses.
  • Reactive Metabolite Formation : The compound can generate reactive metabolites that interact with biomolecules, potentially leading to cytotoxic effects.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various chlorinated phenacyl derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Pharmacokinetics and ADMET Properties : Computational modeling studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound, indicating its potential for further development in drug design .

Table 2: Summary of Biological Activities

Biological ActivityObservations
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme inhibitionInhibits specific metabolic enzymes
Pharmacokinetic profileFavorable ADMET characteristics

Applications in Drug Development

The unique properties of this compound make it a valuable lead compound in drug development. Its ability to interact with biological targets suggests potential applications in treating infections and cancer.

Future Directions

Further research is needed to explore:

  • In vivo Studies : To evaluate the therapeutic efficacy and safety profile of the compound in animal models.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity while minimizing toxicity.
  • Combination Therapies : Investigating synergistic effects with other therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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